molecular formula C12H13F2NO2 B1392699 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one CAS No. 832741-15-8

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1392699
M. Wt: 241.23 g/mol
InChI Key: IZYFFZWYQKKIKP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one, also known as DFMD, is a synthetic compound that has been widely studied for its potential applications in scientific research. DFMD is a highly versatile compound, with a range of applications in biochemistry and pharmacology. DFMD has a wide range of biochemical and physiological effects, and a number of advantages and limitations for laboratory experiments.

Scientific research applications

The chemical compound "(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one" is a specific molecule that may have various scientific research applications. However, the information directly related to this compound in the context of scientific research applications is not readily available from the provided search results. The abstracts from the search mainly discuss other compounds or related topics but do not specifically address the applications of "(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one" in scientific research.

properties

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-15(2)7-6-11(16)9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFFZWYQKKIKP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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